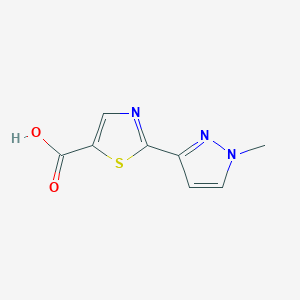![molecular formula C9H15N3O2S B7589757 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589757.png)
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid, also known as ETAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETAP is a derivative of thiadiazole and is known to possess several unique properties that make it an attractive candidate for use in research and development.
作用機序
The mechanism of action of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit lipid peroxidation. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases.
実験室実験の利点と制限
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. This compound is also highly soluble in water, which makes it easy to prepare solutions for use in experiments. However, one limitation of this compound is its low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid. One area of interest is the development of more potent and selective inhibitors of COX-2 and other enzymes involved in inflammation and cancer. Another area of interest is the development of this compound-based materials with unique properties such as biodegradability and biocompatibility. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various signaling pathways.
合成法
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid can be synthesized through a series of chemical reactions starting from ethyl isothiocyanate and hydrazine hydrate. The reaction involves the formation of 3-ethyl-1,2,4-thiadiazole-5-carbohydrazide, which is then reacted with ethyl chloroacetate to produce this compound. The final product is obtained through purification and isolation using various techniques such as recrystallization and column chromatography.
科学的研究の応用
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of various polymers and copolymers. In agricultural chemistry, this compound has been used as a plant growth regulator and pesticide.
特性
IUPAC Name |
2-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-3-5-6(8(13)14)10-9-11-7(4-2)12-15-9/h6H,3-5H2,1-2H3,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOCWNBSQNNLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC1=NC(=NS1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)




![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)
![2-[(3-Propan-2-yl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589736.png)
![2-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]acetic acid](/img/structure/B7589741.png)
![3-[(4-Ethylthiadiazole-5-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7589764.png)

![3-ethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7589769.png)
![[1-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B7589779.png)